molecular formula C19H16ClN5O B2581381 3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326842-19-6

3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2581381
CAS No.: 1326842-19-6
M. Wt: 365.82
InChI Key: PQTGZBOFNURKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The substituents—2-chlorobenzyl at position 3 and 4-methylbenzyl at position 6—impart distinct electronic and steric properties.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-13-6-8-14(9-7-13)10-24-12-21-18-17(19(24)26)22-23-25(18)11-15-4-2-3-5-16(15)20/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTGZBOFNURKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C_{12}H_{11}ClN_{5}O
  • Molecular Weight: 241.25 g/mol
  • CAS Number: Not specified in the sources.

Pharmacological Activities

Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities. The specific compound has been studied for its potential in various therapeutic areas:

  • Antimicrobial Activity : Triazolopyrimidines have shown significant antimicrobial properties. For instance, derivatives have been tested against various bacteria and fungi with promising results. The minimum inhibitory concentration (MIC) values indicate effective inhibition comparable to standard antibiotics .
  • Anticancer Properties : Some studies suggest that triazolopyrimidines may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows for interaction with specific cellular targets involved in cancer progression .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators and pathways. This suggests potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as carbonic anhydrase and cholinesterase, which are important in various physiological and pathological processes .

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives is highly influenced by their structural components. Key factors include:

  • Substituents on the Benzyl Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect the potency and selectivity of the compound.
  • Positioning of Chlorine and Methyl Groups : The specific arrangement of these groups plays a crucial role in enhancing biological activity and reducing toxicity .

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various triazolopyrimidine derivatives against pathogens like Escherichia coli and Staphylococcus aureus. Results showed that modifications at the benzyl position enhanced activity against resistant strains .
  • Cytotoxicity Assays : In vitro cytotoxicity assays were conducted on cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent .
  • Inflammation Models : Animal models were used to assess the anti-inflammatory effects of the compound. Results indicated a reduction in paw edema in treated groups compared to controls, supporting its therapeutic potential in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in animal models
Enzyme inhibitionInhibits carbonic anhydrase

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing the triazolo-pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. In studies, compounds with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM , suggesting potential for further development as antimicrobial agents .

1.2 Anticancer Properties

The anticancer potential of triazolo-pyrimidines has been extensively studied. Modifications in the structure can enhance selectivity and potency against cancer cell lines. For example, docking studies have indicated that these compounds can inhibit key enzymes involved in tumor growth and proliferation . The presence of sulfur and chlorine atoms in the structure may enhance binding affinity to target proteins involved in cancer metabolism.

1.3 Mechanisms of Action

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Targeting enzymes critical for cell division and metabolic pathways.
  • Interaction with DNA : Some triazolo-pyrimidines have been shown to intercalate with DNA, disrupting replication processes .

Case Studies

2.1 Antitubercular Activity

A study evaluated various substituted triazolo-pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound . The study highlighted the importance of structural modifications in enhancing antitubercular activity.

2.2 Cytotoxicity Assessment

Cytotoxicity assays on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and pyrimidine rings enable nucleophilic substitution at electron-deficient positions. Key findings include:

  • Chlorine displacement : The 2-chlorobenzyl group undergoes nucleophilic aromatic substitution with amines (e.g., morpholine, piperazine) in ethanol at 80°C, yielding 2-aminobenzyl derivatives with 65–78% efficiency .

  • Methylbenzyl reactivity : The 4-methylbenzyl group exhibits resistance to substitution under standard conditions but participates in radical-mediated C–H functionalization with iodine(III) reagents.

Table 1: Substituent Effects on Nucleophilic Substitution

PositionReactantConditionsYield (%)Reference
2-ChlorobenzylPiperidineEtOH, 80°C, 12 h72
4-MethylbenzylNBS (Radical init.)DMF, 60°C, 6 h38

Catalytic Hydrogenation

The dihydro-pyrimidinone moiety is susceptible to hydrogenation:

  • Ring saturation : Pd/C-catalyzed hydrogenation (1 atm H₂, RT) reduces the 3,6-dihydro ring to a fully saturated pyrimidinone, confirmed by NMR .

  • Benzyl group stability : Both benzyl substituents remain intact under these conditions, demonstrating their inertness to hydrogenolysis .

Oxidation Reactions

Oxidative transformations are governed by the methylbenzyl group:

  • Methyl → Carboxylic acid : Treatment with KMnO₄ in acidic H₂O (70°C, 8 h) oxidizes the 4-methyl group to a carboxylic acid (52% yield).

  • Triazole ring oxidation : Strong oxidants like mCPBA epoxidize the triazole’s N–N bond, forming an N-oxide derivative (unstable; decomposes above 60°C) .

Cycloaddition and Ring Expansion

The triazole ring participates in cycloaddition reactions:

  • Diels-Alder reactivity : Reacts with maleic anhydride in toluene (reflux, 24 h) to form a fused tetracyclic adduct (41% yield) .

  • Ring expansion : Treatment with NaN₃ in DMF (120°C, 48 h) induces triazole ring expansion to a tetrazole-pyrimidine hybrid .

Biological Interactions

While not a direct chemical reaction, enzyme binding studies reveal mechanistic insights:

  • Urease inhibition : Analogous triazolopyrimidines exhibit IC₅₀ values of 8–15 µM via coordination to the enzyme’s nickel center .

  • Kinase binding : Molecular docking shows hydrogen bonding between the pyrimidinone carbonyl and kinase active-site residues (e.g., Lys49 in CCR2) .

Comparative Reactivity Analysis

Table 2: Reaction Outcomes vs. Structural Analogues

Reaction TypeTarget Compound Yield (%)4-Chloro/3-Methyl Analogue2-Chloro/2-Methyl Analogue
Nucleophilic Substitution726855
Oxidation (Methyl)5261N/A
Hydrogenation899285

Stability Under Synthetic Conditions

  • Acid/Base Stability : Stable in pH 3–9 (aqueous HCl/NaOH, 25°C), but degrades rapidly in concentrated H₂SO₄.

  • Thermal Stability : Decomposes above 240°C (DSC data), with exothermic peaks correlating to triazole ring cleavage.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Triazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
  • Example: 2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () Key Differences: The triazole ring is fused at positions [1,5-a] instead of [4,5-d], altering conjugation and electronic distribution. The hexyl chain increases lipophilicity compared to the methylbenzyl group in the target compound. Synthesis: Uses BMIM-PF6 ionic liquid, suggesting a green chemistry approach with moderate yields (~60–70%) .
Thiazolo[3,2-a]pyrimidine Derivatives ()
  • Example : (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile
  • Key Differences : Replacement of triazole with thiazole modifies hydrogen-bonding capacity and electron density. These derivatives exhibit antimicrobial activity but lack the chloro-substituted benzyl groups seen in the target compound .

Substituent Effects on Bioactivity

Halogenated Benzyl Groups
  • 4-Fluorobenzyl Analog (): Structure: 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-triazolo[4,5-d]pyrimidin-7-one.
  • 4-Chlorobenzyl Analog ():

    • Structure : 3-(4-Chlorobenzyl)-3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one.
    • Impact : Lacks the 4-methylbenzyl substituent, reducing steric bulk and lipophilicity. Molecular weight (261.67 g/mol) is lower than the target compound’s estimated ~370–400 g/mol .
Heterocyclic Substituents
  • Oxadiazole-Containing Analog (): Structure: 3-(3-Chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-triazolo[4,5-d]pyrimidin-7-one.

Pharmacological Activity Comparisons

Anticancer Potential
  • Triazolopyrimidine Nucleoside Analogs ():
    • Activity : Derivatives with glycoside substituents showed cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells, with IC50 values comparable to doxorubicin.
    • Comparison : The target compound’s chloro and methylbenzyl groups may enhance tumor selectivity due to increased lipophilicity and membrane penetration .
Antimicrobial Activity
  • Pyrano[2,3-d]pyrimidine Derivatives (): Activity: Exhibited moderate antimicrobial effects, likely due to the pyrano ring’s planar structure. Comparison: The target compound’s triazolo core may offer broader activity due to improved DNA intercalation or enzyme inhibition .

Data Table: Key Properties of Selected Analogs

Compound Structure Substituents Molecular Weight (g/mol) Biological Activity Reference
3-(2-Chlorobenzyl)-6-(4-methylbenzyl)-triazolo[4,5-d]pyrimidin-7-one (Target) 2-Cl-Benzyl, 4-Me-Benzyl ~380 (estimated) Hypothesized anticancer N/A
3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]-triazolo[4,5-d]pyrimidin-7-one 4-F-Benzyl, Piperazinyl-ethyl ~480 (estimated) CNS-targeted (predicted)
3-(4-Chlorobenzyl)-triazolo[4,5-d]pyrimidin-7-one 4-Cl-Benzyl 261.67 Not reported
2-Amino-6-(3-Cl-benzyl)-5-hexyl-triazolo[1,5-a]pyrimidin-7(4H)-one 3-Cl-Benzyl, Hexyl ~390 (estimated) Moderate cytotoxicity

Q & A

Q. What are the recommended synthetic routes for 3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

The compound can be synthesized via multi-step condensation and cyclization reactions. A typical approach involves:

  • Step 1 : Reacting substituted benzyl halides (e.g., 2-chlorobenzyl chloride and 4-methylbenzyl chloride) with a pyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates.
  • Step 2 : Cyclization using acetic anhydride/acetic acid with sodium acetate as a catalyst at reflux (~120°C for 2–4 hours) .
  • Step 3 : Purification via crystallization (e.g., ethanol/water mixtures) or column chromatography.
    Key validation : Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) and confirm purity via HPLC (>95%) .

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Handling : Use nitrile gloves, chemical goggles, and lab coats. Avoid skin/eye contact and inhalation. Work in a fume hood with local exhaust ventilation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Incompatible with strong oxidizers and acids .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Confirm substituent positions and aromaticity. For example, methylbenzyl groups show singlet peaks at δ 2.3–2.5 ppm, while triazole protons appear at δ 7.8–8.1 ppm .
  • IR Spectroscopy : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and triazole (C-N stretches at ~1450–1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z 380.8 [M+H]⁺) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Factor Optimization Strategy Reference
Solvent System Replace acetic anhydride with DMF for better solubility of intermediates .
Catalyst Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce reaction time by 50% .
Purification Employ gradient elution (hexane → ethyl acetate) in column chromatography for higher resolution.

Q. How can researchers resolve contradictions in reported biological activity data?

  • Reproducibility checks : Ensure compound purity (>98% via HPLC) and validate assay protocols (e.g., cell line authentication).
  • Dose-response studies : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Mechanistic follow-up : Use enzyme inhibition assays (e.g., kinase profiling) to confirm target specificity .

Q. What computational methods predict the compound’s binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB entries for triazolo-pyrimidine targets) to model binding poses .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. What strategies improve aqueous solubility for pharmacological testing?

  • Salt formation : React with HCl or sodium bicarbonate to form water-soluble salts. For example, hydrochloride salts increase solubility by 10× in PBS (pH 7.4) .
  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes for in vivo studies .

Q. How to investigate the pharmacological mechanism of action?

Assay Type Methodology Reference
Enzyme inhibition Test against kinase panels (e.g., EGFR, VEGFR2) at 1–10 µM with ATP-Glo™ detection .
Cellular uptake Use fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy .
In vivo models Evaluate pharmacokinetics in Sprague-Dawley rats (IV/PO administration, LC-MS/MS analysis).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.